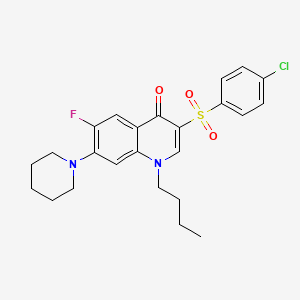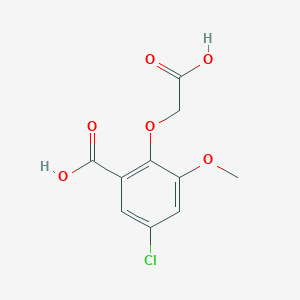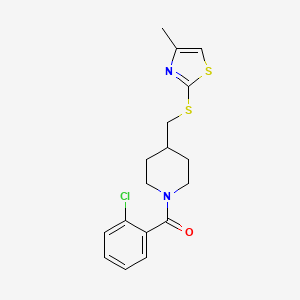
(2-Chlorphenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chlorophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H19ClN2OS2 and its molecular weight is 366.92. The purity is usually 95%.
BenchChem offers high-quality (2-Chlorophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chlorophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Thiazolderivate wurden auf ihr Potenzial als antimikrobielle Mittel untersucht. Sie können durch Blockierung der Biosynthese bestimmter bakterieller Lipide oder durch andere Mechanismen gegen verschiedene Bakterienarten wirken . Die fragliche Verbindung könnte auf ihre Wirksamkeit gegen sowohl Gram-positive als auch Gram-negative Bakterien untersucht werden, was möglicherweise zur Entwicklung neuer antimikrobieller Medikamente führt.
Antikrebs- und Antiproliferationsmittel
Untersuchungen haben gezeigt, dass Thiazol-haltige Verbindungen Antikrebs- und Antiproliferationsaktivitäten aufweisen können . Diese Verbindung könnte auf ihr Potenzial untersucht werden, das Wachstum von Krebszellen, wie z. B. beim Mammakarzinom, zu hemmen, und könnte als Leitstruktur für die Entwicklung von Medikamenten dienen, die auf verschiedene Krebsarten abzielen.
Entzündungshemmende Eigenschaften
Thiazole sind auch für ihre entzündungshemmenden Eigenschaften bekannt . Die Verbindung könnte auf ihre Fähigkeit untersucht werden, Entzündungen zu reduzieren, die ein häufiges Symptom bei vielen Krankheiten sind, und so zur Entwicklung neuer entzündungshemmender Medikamente beitragen.
Neuroprotektive Wirkungen
Einige Thiazolderivate haben neuroprotektive Wirkungen gezeigt . Dies deutet darauf hin, dass die Verbindung wertvoll für die Untersuchung neurodegenerativer Erkrankungen sein könnte und zur Entwicklung von Medikamenten beitragen könnte, die Nervenzellen vor Schäden schützen.
Antitumor- und Zytotoxizität
Es wurde berichtet, dass Thiazolverbindungen Antitumor- und zytotoxische Aktivität besitzen . Die Verbindung könnte an verschiedenen menschlichen Tumorzelllinien getestet werden, um ihre Wirksamkeit bei der Abtötung von Krebszellen zu beurteilen, was zu neuen Behandlungen für Krebspatienten führen könnte.
Antivirelle Anwendungen
Angesichts der antiviralen Aktivität einiger Thiazolderivate , könnte diese Verbindung auf ihr Potenzial zur Behandlung von Virusinfektionen untersucht werden und möglicherweise einen neuen Weg für die Entwicklung antiviraler Medikamente eröffnen.
Analgetische Wirkungen
Die analgetische Aktivität von Thiazolen macht sie zu Kandidaten für die Forschung zur Schmerzlinderung . Diese Verbindung könnte auf ihre schmerzlindernden Eigenschaften hin untersucht werden, was möglicherweise zu neuen Analgetika mit weniger Nebenwirkungen beitragen könnte.
Antithrombotische Aktivität
Thiazole wurden mit antithrombotischer Aktivität in Verbindung gebracht und wirken als Fibrinogen-Rezeptor-Antagonisten . Die Verbindung könnte auf ihr Potenzial untersucht werden, Blutgerinnsel zu verhindern, was bei der Behandlung von Herz-Kreislauf-Erkrankungen von entscheidender Bedeutung ist.
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS2/c1-12-10-22-17(19-12)23-11-13-6-8-20(9-7-13)16(21)14-4-2-3-5-15(14)18/h2-5,10,13H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULXDRSSQRNGCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2557733.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2557734.png)
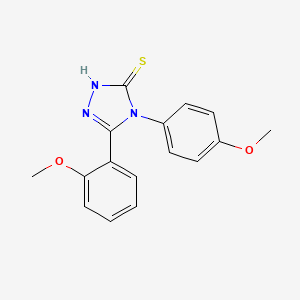
![2-(2-Methoxyethyl)-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2557737.png)
![methyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2557738.png)
![3-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2557741.png)
![3-(4-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2557742.png)
![3-(2-([1,1'-biphenyl]-4-yl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one](/img/structure/B2557745.png)
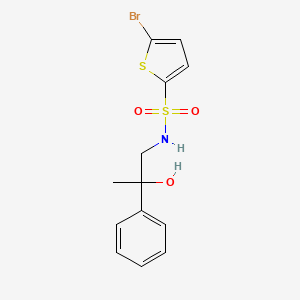
![2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2557747.png)
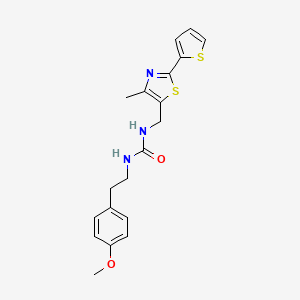
![2-(4-ethoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2557751.png)
